Sodium 2-((3-(trifluoromethyl)phenyl)amino)benzoate
Description
Sodium 2-((3-(trifluoromethyl)phenyl)amino)benzoate, also known as sodium flufenamate, is a compound with the molecular formula C14H9F3NNaO2 . It is a salt of benzoic acid and is well soluble in water . The compound is tasteless and odorless .
Molecular Structure Analysis
The molecular structure of Sodium 2-((3-(trifluoromethyl)phenyl)amino)benzoate consists of a benzoic acid moiety linked to a trifluoromethylphenyl group via an amino bridge . The compound has a molecular weight of 303.21 g/mol .Physical And Chemical Properties Analysis
Sodium 2-((3-(trifluoromethyl)phenyl)amino)benzoate has a molecular weight of 303.21 g/mol . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 303.04830730 g/mol . The topological polar surface area is 52.2 Ų .Scientific Research Applications
Coordination Compounds and Chromophores : Sodium benzoate derivatives have been studied for their role in forming coordination compounds with alkali metal ions. These compounds are significant due to their potential applications in creating organic chromophores. This research investigated the crystal structures of such sodium compounds, revealing their coordination patterns and interactions with chromophores (Centore & Tuzi, 2001).
Synthesis and Chemical Applications : Sodium benzoate has been utilized in promoting the synthesis of various chemical compounds. For instance, it has been employed in the synthesis of 2-amino pyridine-3, 5 dicarbonitriles, highlighting its role in facilitating eco-friendly and efficient chemical reactions (Ahad & Farooqui, 2016).
Study of Chemical Reactions and Compounds Formation : Research on sodium benzoate has contributed to understanding the mechanisms of various chemical reactions, such as the formation of carboxylic esters from carboxylic sulfurous anhydrides. These studies provide insight into the intermediate stages of these reactions and the role of sodium benzoate in them (Kobayashi & Kiritani, 1966).
Role in Enhancing Neurotransmission : Sodium benzoate has been studied for its potential to enhance NMDA (N-methyl-D-aspartate) receptor-mediated neurotransmission. This research is significant for understanding the biochemical pathways and treatment approaches for conditions like schizophrenia (Lane et al., 2013).
Analytical Methodologies : Sodium benzoate is also a subject of interest in developing analytical methods, such as using high-performance liquid chromatography (HPLC) for determining its levels in food and beverage samples. This research is crucial for ensuring food safety and regulatory compliance (Astuti et al., 2019).
Infrared Spectroscopy and Structure Analysis : The infrared spectra of sodium benzoate and its derivatives, like rare-earth benzoates, have been extensively studied. These investigations are valuable for understanding the molecular structure and bonding characteristics of these compounds (Taylor et al., 1968).
properties
IUPAC Name |
sodium;2-[3-(trifluoromethyl)anilino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2.Na/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20;/h1-8,18H,(H,19,20);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUGSBBHKCUSBT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173462 | |
Record name | Sodium 2-((3-(trifluoromethyl)phenyl)amino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-((3-(trifluoromethyl)phenyl)amino)benzoate | |
CAS RN |
1977-00-0 | |
Record name | Sodium 2-((3-(trifluoromethyl)phenyl)amino)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 2-((3-(trifluoromethyl)phenyl)amino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-[[3-(trifluoromethyl)phenyl]amino]benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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